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molecular formula C7H8ClFN2O B8484008 4-Chloro-2-fluoro-5-methoxyphenylhydrazine

4-Chloro-2-fluoro-5-methoxyphenylhydrazine

Cat. No. B8484008
M. Wt: 190.60 g/mol
InChI Key: BIERXSDNSFWBLQ-UHFFFAOYSA-N
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Patent
US04818276

Procedure details

A stirred solution of 48.0 g (0.27 mole) of 4-chloro-2-fluoro-5-methoxyaniline in 50 mL of concentrated hydrochloric acid was cooled to -5° C., and 23.5 g (0.34 mole) of sodium nitrite in 100 mL of water was added dropwise. Upon complete addition, the reaction mixture was stirred at 0° C. for one hour. A solution of 154.0 g (0.68 mole) of stannous chloride in 225 mL of concentrated hydrochloric acid was cooled to 0° C., and the cold solution prepared above was slowly added to it. Upon complete addition, the reaction mixture was allowed to warm to ambient temperature, then was filtered to collect a solid. The solid was made basic and extracted with toluene. The toluene layer was separated and dried over magnesium sulfate, then filtered. The filtrate was concentrated under reduced pressure to give 22.4 g of 4-chloro-2-fluoro-5-methoxyphenylhdrazine as a solid.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
154 g
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([O:9][CH3:10])=[CH:7][C:5]([NH2:6])=[C:4]([F:11])[CH:3]=1.[N:12]([O-])=O.[Na+]>Cl.O>[Cl:1][C:2]1[C:8]([O:9][CH3:10])=[CH:7][C:5]([NH:6][NH2:12])=[C:4]([F:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1OC)F
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
23.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
stannous chloride
Quantity
154 g
Type
reactant
Smiles
Name
Quantity
225 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
CUSTOM
Type
CUSTOM
Details
the cold solution prepared above
ADDITION
Type
ADDITION
Details
was slowly added to it
ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to collect a solid
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
CUSTOM
Type
CUSTOM
Details
The toluene layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 22.4 g of 4-chloro-2-fluoro-5-methoxyphenylhdrazine as a solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC(=C(C=C1OC)NN)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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